Eleclazine hydrochloride

Description

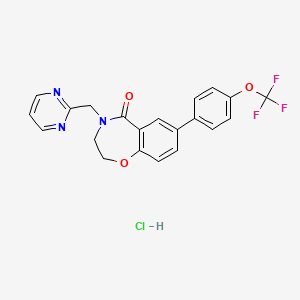

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448754-43-5 | |

| Record name | Eleclazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELECLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Eleclazine: A Technical Guide to Late Sodium Current Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine (formerly GS-6615) is a potent and selective inhibitor of the late sodium current (INaL), a sustained component of the fast sodium current in cardiomyocytes.[1][2] Under normal physiological conditions, the INaL is a minor contributor to the cardiac action potential. However, in various pathological states, including myocardial ischemia, heart failure, and certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), the INaL is significantly enhanced.[1] This aberrant increase in inward sodium current during the plateau phase of the action potential leads to intracellular sodium and subsequent calcium overload, contributing to electrical instability and arrhythmias.[3] Eleclazine's targeted inhibition of this late current presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth exploration of Eleclazine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Mechanism of Action: Selective Inhibition of the Late Sodium Current

The primary molecular target of Eleclazine is the voltage-gated sodium channel Nav1.5, the predominant sodium channel isoform in the heart.[4] Unlike traditional Class I antiarrhythmic drugs that primarily block the peak sodium current, Eleclazine exhibits a high degree of selectivity for the late component of the sodium current.[1] This selectivity is crucial as it allows Eleclazine to counteract the pathological consequences of an enhanced INaL with minimal impact on the normal cardiac conduction, which is primarily dependent on the peak sodium current.[1]

The enhanced late sodium current in pathological conditions can arise from defects in the inactivation gating of the Nav1.5 channel, leading to a "leaky" channel that allows a persistent influx of sodium ions throughout the action potential plateau.[3] Eleclazine is thought to bind to a site within the channel pore, preferentially interacting with the open or inactivated states of the channel, thereby stabilizing the inactivated state and reducing the number of channels that can reopen during the plateau phase.[1]

The downstream consequence of INaL inhibition by Eleclazine is the reduction of intracellular sodium accumulation. This, in turn, mitigates the secondary calcium overload that occurs via the reverse mode of the sodium-calcium exchanger (NCX). By preventing this pathological calcium buildup, Eleclazine helps to restore normal action potential duration, reduce early afterdepolarizations (EADs), and suppress triggered arrhythmias.[3]

Quantitative Data on Eleclazine's Potency and Selectivity

The following tables summarize the key quantitative data regarding Eleclazine's inhibitory activity on various ion channels and its electrophysiological effects.

Table 1: Inhibitory Potency (IC50) of Eleclazine on Cardiac Ion Currents

| Ion Current | Cell Type/Expression System | Experimental Condition | IC50 (µM) | Reference |

| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -120 mV | 0.72 ± 0.06 | [1] |

| Late INa (ATX-II enhanced) | Rabbit Ventricular Myocytes | Holding Potential -80 mV | 0.26 ± 0.01 | [5] |

| Late INa | Human Cardiac Voltage-Gated Sodium Channels | - | 0.62 ± 0.12 | [6] |

| Late INa (ATX-II activated) | Rat Ventricular Myocytes | - | ~0.2 | [6] |

| Peak INa | Rabbit Ventricular Myocytes | 0.1 Hz stimulation, Holding Potential -120 mV | >10 (8.8 ± 2.1% inhibition at 10 µM) | [1] |

| IKr (hERG) | - | - | 14.2 | [1] |

| Tonic Block INaP | hiPSC-derived Cardiomyocytes | - | 2.5 | [7] |

| Use-Dependent Block INaP (10 Hz) | hiPSC-derived Cardiomyocytes | - | 0.6 | [7] |

Table 2: Electrophysiological Effects of Eleclazine

| Parameter | Animal Model/Cell Type | Experimental Condition | Effect | Reference |

| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | ATX-II induced prolongation | Shortening | [1] |

| QT Interval | Rabbit Isolated Heart | ATX-II induced prolongation | Shortening | [1] |

| Ventricular Tachycardia (VT) Incidence | Intact Porcine Model | Catecholamine-induced | 56% reduction | [8] |

| Ventricular Effective Refractory Period (VERP) | Langendorff Rabbit Heart | Myocardial stretch | Prolongation | [9] |

Experimental Protocols

Measurement of Late Sodium Current in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure INaL in isolated ventricular myocytes, often enhanced by Anemonia sulcata toxin II (ATX-II) to mimic pathological conditions.

a. Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or other suitable animal hearts using established protocols involving collagenase and protease digestion.

b. Solutions:

-

Internal (Pipette) Solution (in mM):

-

CsF: 110

-

CsCl: 20

-

NaF: 10

-

EGTA: 10

-

HEPES: 10

-

pH adjusted to 7.35 with CsOH[10]

-

-

External (Bath) Solution (in mM):

-

NaCl: 137

-

KCl: 4

-

CaCl2: 1.8

-

MgCl2: 1

-

HEPES: 10

-

Glucose: 10

-

pH adjusted to 7.4 with NaOH[11]

-

c. Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -120 mV to ensure the availability of sodium channels.

-

Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit both peak and late sodium currents.[1]

-

The late sodium current is measured as the average current during the final 100-200 ms of the depolarizing pulse.[12]

-

To enhance the late current, perfuse the cell with the external solution containing a low concentration of ATX-II (e.g., 3 nM).[1]

-

After establishing a stable enhanced late current, apply different concentrations of Eleclazine to determine the dose-dependent inhibition and calculate the IC50.

d. Data Analysis: The current amplitude is normalized to the cell capacitance (pA/pF). The percentage of inhibition at each concentration of Eleclazine is calculated relative to the control (ATX-II alone) to construct a dose-response curve and determine the IC50 value.

Langendorff-Perfused Heart Model for Assessing Electrophysiological Effects

This ex vivo model allows for the study of Eleclazine's effects on the global electrical activity of the heart.

a. Preparation: The heart is excised from a rabbit and retrogradely perfused via the aorta with Krebs-Henseleit solution on a Langendorff apparatus. The solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.

b. Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the left ventricle using a MAP catheter. A pseudo-ECG is also recorded.

c. Experimental Protocol:

-

Allow the heart to stabilize for a period of time.

-

Record baseline MAP duration and QT interval.

-

Induce pro-arrhythmic conditions, for example, by perfusing with a low concentration of an IKr blocker or by inducing myocardial stretch.[9]

-

Once the pro-arrhythmic phenotype is stable (e.g., prolonged MAP duration, occurrence of EADs), perfuse the heart with Eleclazine at various concentrations.

-

Record the changes in MAP duration, QT interval, and the incidence of arrhythmias.

Visualizations

Signaling Pathway of Enhanced Late Sodium Current and Eleclazine's Intervention

Caption: Pathophysiological cascade leading to arrhythmias from an enhanced late sodium current and the inhibitory action of Eleclazine.

Experimental Workflow for Evaluating Late Sodium Current Inhibitors

Caption: A typical experimental workflow for characterizing the effects of a late sodium current inhibitor like Eleclazine.

Logical Relationship of Eleclazine's Therapeutic Effect

Caption: Logical flow from the pathological state to arrhythmias and how Eleclazine's mechanism leads to a therapeutic effect.

Conclusion

Eleclazine's mechanism of action, centered on the selective inhibition of the late sodium current, represents a targeted approach to treating cardiac arrhythmias driven by enhanced INaL. Its ability to restore normal cardiac electrophysiology without significantly affecting the peak sodium current underscores its potential as a safe and effective therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of late sodium current inhibition.

References

- 1. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sophion.com [sophion.com]

- 12. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Eleclazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Eleclazine hydrochloride (also known as GS-6615) is an investigational small molecule compound that has been evaluated for its potential in treating cardiovascular diseases, including Long QT syndrome, hypertrophic cardiomyopathy, and other cardiac arrhythmias.[1][2][3] This technical guide provides a detailed overview of its pharmacodynamic and pharmacokinetic properties based on available preclinical and clinical data.

Pharmacodynamics: The Science of Eleclazine's Action

The primary mechanism of action of Eleclazine is the selective inhibition of the cardiac late sodium current (INaL).[1][4]

1.1. Mechanism of Action

Under normal physiological conditions, cardiac sodium channels open briefly to allow an influx of sodium ions, initiating the action potential and subsequent muscle contraction.[1] In certain pathological states, a fraction of these channels fail to close properly, leading to a persistent or "late" sodium current.[1] This aberrant current contributes to an overload of intracellular sodium and, consequently, calcium, leading to electrical instability, arrhythmias, and ischemic damage.[1]

Eleclazine selectively blocks this late sodium current without significantly affecting the peak (early) sodium current essential for normal heartbeat conduction.[1] By inhibiting INaL, Eleclazine helps to reduce the intracellular sodium and calcium overload, thereby stabilizing the cardiac cell membrane and improving overall cardiac function.[1] This targeted action makes it a potentially valuable cardioprotective agent.[1]

1.2. Signaling Pathway of Eleclazine Action

References

An In-depth Technical Guide on the Selectivity of Eleclazine Hydrochloride for Cardiac Late Na+ Current Over Peak Na+ Current

For Researchers, Scientists, and Drug Development Professionals

Eleclazine (formerly GS-6615) is an investigational small molecule drug that acts as a potent and selective inhibitor of the cardiac late sodium current (late INa or INaL).[1][2] This selectivity is a critical attribute, distinguishing it from less selective sodium channel blockers and positioning it as a promising therapeutic agent for cardiac conditions characterized by abnormal sodium channel function, such as Long QT Syndrome Type 3 (LQT3) and ischemic heart disease.[1][3]

The Cardiac Sodium Current: Peak vs. Late Components

The cardiac action potential's rapid upstroke (Phase 0) is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5).[2] This is known as the peak Na+ current (INaP). These channels typically inactivate within milliseconds. However, a small fraction of these channels fail to inactivate completely or reopen late during the action potential plateau, giving rise to a persistent or "late" Na+ current (INaL).[4][5]

Under normal physiological conditions, the late INa is very small. In pathological states such as genetic mutations (e.g., LQT3), heart failure, and ischemia, the late INa is enhanced.[1][4] This sustained inward current contributes to intracellular sodium and subsequent calcium overload, leading to prolonged cardiac repolarization, early afterdepolarizations (EADs), and increased susceptibility to life-threatening arrhythmias.[1][2] The therapeutic strategy behind eleclazine is to selectively inhibit this pathological late INa without significantly affecting the crucial peak INa required for normal cardiac conduction.[1][3]

Quantitative Selectivity of Eleclazine

Eleclazine's enhanced selectivity for the late INa over the peak INa has been quantified in multiple electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency. The ratio of IC50 for peak INa to the IC50 for late INa provides a quantitative measure of selectivity.

| Preparation Type | Late INa IC50 (µM) | Peak INa Effect | Selectivity (Fold) | Experimental Conditions | Source |

| Rabbit Ventricular Myocytes | 0.72 ± 0.06 | 8.8 ± 2.1% inhibition at 10 µM | > 40-fold (estimated) | Late INa enhanced by ATX-II; Holding potential -120 mV | [2] |

| Rabbit Ventricular Myocytes | 0.26 ± 0.01 | Not specified | Not specified | Late INa enhanced by ATX-II; Holding potential -80 mV | [2][6] |

| Wild-Type hNav1.5 (HEK293 cells) | 0.62 ± 0.12 | IC50 ~52 µM (calculated) | ~84-fold | Late INa enhanced by ATX-II | [7] |

| LQT3 Mutant hNav1.5 Channels | 0.33 - 1.7 | Potent inhibition | Not specified | Varies by mutation | [7] |

| hiPSC-Cardiomyocytes | 0.6 (Use-dependent block) | Potent use-dependent block | Not specified | Measured at 10 Hz stimulation | [8][9] |

ATX-II (Anemone Toxin II) is a tool compound used to enhance the late INa to a measurable level for experimental purposes. hiPSC-Cardiomyocytes (human induced pluripotent stem cell-derived cardiomyocytes)

These data consistently demonstrate that eleclazine inhibits the late INa at sub-micromolar concentrations, while having minimal effect on the peak INa except at significantly higher concentrations.[2][7] One study estimated the selectivity to be greater than 40-fold, as the solubility limit of the drug was reached before significant peak INa inhibition could be measured.[2] Another study calculated an 84-fold selectivity in a heterologous expression system.[7]

Key Experimental Protocols

The determination of eleclazine's selectivity relies on precise electrophysiological measurements using the patch-clamp technique.

Protocol: Whole-Cell Voltage-Clamp Recordings

This is the gold-standard method for measuring ionic currents across the membrane of a single cell.[10][11]

1. Cell Preparation:

-

Native Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit).[2]

-

Heterologous Expression Systems: A non-cardiac cell line (e.g., HEK293) is stably transfected to express the human cardiac sodium channel, hNav1.5 (encoded by the SCN5A gene).[5][7] This allows for the study of the channel in isolation and the introduction of specific mutations.

-

hiPSC-Cardiomyocytes: Human stem cells are differentiated into cardiomyocytes, providing a human-relevant model system.[8]

2. Recording Configuration:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the cell's cytoplasm and brought into contact with a single cell.[10]

-

A high-resistance "giga-ohm" seal is formed between the pipette and the cell membrane.[12]

-

The membrane patch under the pipette is ruptured by suction, allowing electrical access to the entire cell ("whole-cell" configuration).[11]

-

The amplifier maintains a constant "clamped" membrane voltage, and the current required to do so is measured, which is equal and opposite to the current flowing through the cell's ion channels.[11]

3. Voltage Protocols to Isolate Peak vs. Late INa:

-

Holding Potential: The cell is held at a negative potential (e.g., -100 mV or -120 mV) to ensure most sodium channels are in a resting, available state.[5]

-

Depolarizing Pulse: A depolarizing voltage step (e.g., to -10 mV) is applied for a set duration (e.g., 300 ms).[5]

-

Peak INa (INaP): This is measured as the maximum inward current that occurs within the first few milliseconds of the depolarizing pulse.

-

Late INa (INaL): This is measured as the average current during a later portion of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse), after the peak current has inactivated.[5]

-

-

Pharmacological Enhancement: In many experimental setups, a toxin like Anemone Toxin II (ATX-II) is used to enhance the small native late INa to a more reliably measurable amplitude.[2][3][7]

-

Drug Application: Eleclazine is perfused into the recording chamber at increasing concentrations to generate a dose-response curve and calculate the IC50 value.

Visualizations

Mechanism of Selectivity

The following diagram illustrates the differential effect of eleclazine on the two components of the sodium current during a cardiac action potential.

Caption: Eleclazine selectively inhibits the pathological late INa with minimal effect on peak INa.

Experimental Workflow

The diagram below outlines the typical workflow for assessing the selectivity of a compound like eleclazine using patch-clamp electrophysiology.

References

- 1. What is Eleclazine used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. docs.axolbio.com [docs.axolbio.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine (formerly GS-6615) is a potent and selective inhibitor of the late sodium current (INaL) mediated by the human cardiac sodium channel, hNaV1.5. This channel is critical for the initiation and propagation of the cardiac action potential, and its dysfunction is linked to various life-threatening arrhythmias. Eleclazine's targeted inhibition of the pathological late sodium current, with minimal effect on the peak sodium current, presents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the molecular determinants of Eleclazine's binding to the hNaV1.5 channel, offering a comprehensive resource for researchers in cardiology and drug development.

The Local Anesthetic Binding Site: Eleclazine's Molecular Target

Current research indicates that Eleclazine binds to the well-characterized local anesthetic binding site located in the inner pore of the hNaV1.5 channel. This binding is state-dependent, with Eleclazine showing a higher affinity for the open and inactivated states of the channel. This characteristic is crucial for its mechanism of action, as it preferentially targets channels that are active, a hallmark of pathological conditions.

Mutagenesis studies have identified key amino acid residues within the S6 segment of domain IV (DIVS6) as critical for Eleclazine's interaction with the channel. Specifically, engineered mutations of two residues, Phenylalanine 1760 (F1760) and Tyrosine 1767 (Y1767) , to Alanine (F1760A and Y1767A) have been shown to decrease the inhibitory effect of Eleclazine on both the late and peak sodium currents.[1] This finding strongly suggests that these residues are integral components of the Eleclazine binding pocket.

Quantitative Analysis of Eleclazine's Potency and Binding

The potency of Eleclazine has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for the late sodium current over the peak sodium current.

| Parameter | hNaV1.5 Channel Type | Value | Reference |

| IC50 (Late INa) | Wild-Type (ATX-II enhanced) | 0.62 ± 0.12 µM | [1] |

| IC50 (Late INa) | Wild-Type (ATX-II enhanced) | 0.7 µM | [2] |

| IC50 (Use-Dependent Peak INa) | Wild-Type (in hiPSC-CMs at 10 Hz) | 0.6 µM | [3] |

| Selectivity (Late INa over Peak INa) | Wild-Type | 84-fold | [1] |

| Association Rate (Kon) | Wild-Type | 4.6 µM-1s-1 |

ATX-II (Anemone Toxin II) is used experimentally to enhance the late sodium current. hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes.

While it is established that the F1760A and Y1767A mutations reduce the inhibitory effect of Eleclazine, specific IC50 values for these mutant channels were not available in the reviewed literature. Further investigation is required to quantify the precise impact of these mutations on Eleclazine's binding affinity.

Experimental Protocols

Site-Directed Mutagenesis of SCN5A

This protocol outlines the general steps for introducing point mutations (e.g., F1760A, Y1767A) into the SCN5A gene, which encodes the hNaV1.5 channel. This method is fundamental for studying the role of specific amino acid residues in drug binding.

1. Primer Design:

-

Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥ 78°C.

-

The mutation should be flanked by 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type SCN5A cDNA as a template, and the mutagenic primers.

-

A typical PCR cycle would be:

-

Initial Denaturation: 95°C for 2 minutes.

-

18-25 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

3. DpnI Digestion:

-

Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.

4. Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of sodium currents in a heterologous expression system (e.g., HEK293 cells) transfected with wild-type or mutant hNaV1.5 channels. This technique is essential for characterizing the functional effects of Eleclazine.

1. Cell Preparation:

-

Culture HEK293 cells and transiently transfect them with the plasmid DNA encoding the desired hNaV1.5 channel construct (wild-type or mutant) and a reporter gene (e.g., GFP).

-

Plate the cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

3. Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Approach a single, GFP-positive cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV.

4. Voltage Protocols for INa Measurement:

-

Peak INa: Apply a depolarizing pulse to -20 mV for 50 ms.

-

Late INa: To enhance the late current for pharmacological studies, perfuse the cells with the external solution containing a low concentration of Anemone Toxin II (ATX-II, e.g., 5 nM). Apply a depolarizing pulse to -20 mV for 200-500 ms. The late current is measured as the sustained inward current towards the end of the pulse.

5. Drug Application and Data Analysis:

-

Establish a stable baseline recording of the sodium current.

-

Perfuse the cell with the external solution containing various concentrations of Eleclazine.

-

Record the current at each concentration until a steady-state block is achieved.

-

To determine the IC50, plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation.

Visualizing the Experimental Workflow and Binding Logic

Experimental Workflow for Identifying Binding Site Residues

Caption: Workflow for identifying key binding site residues of Eleclazine.

Logical Relationship of Eleclazine's Binding and Actiondot

References

- 1. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current [pubmed.ncbi.nlm.nih.gov]

- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Eleclazine Hydrochloride: A Deep Dive into its Cardioprotective Mechanism via Attenuation of Intracellular Sodium and Calcium Overload

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). In pathological conditions such as myocardial ischemia, the late sodium current is enhanced, leading to an accumulation of intracellular sodium ([Na+]i). This rise in [Na+]i subsequently drives the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), resulting in a detrimental increase in intracellular calcium concentration ([Ca2+]i), a condition known as calcium overload. This ionic imbalance is a key contributor to electrical instability, arrhythmias, and contractile dysfunction. Eleclazine, by selectively targeting and inhibiting the late INaL, effectively mitigates this cascade, thereby reducing intracellular sodium and calcium overload and exerting a cardioprotective effect. This technical guide provides an in-depth analysis of the mechanism of action of eleclazine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Mechanism of Action

Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5) in cardiomyocytes mediate the rapid upstroke of the action potential through a transient inward sodium current (peak INa). However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or late sodium current (INaL). In disease states like ischemia and heart failure, the magnitude of this late current is significantly augmented.

The sustained influx of Na+ through these non-inactivating channels disrupts the normal ionic gradients. The elevated [Na+]i reverses the direction of the Na+/Ca2+ exchanger, which typically expels Ca2+ from the cell. In its reverse mode, the NCX imports Ca2+ in exchange for Na+, leading to a toxic accumulation of intracellular calcium.[1] This calcium overload contributes to diastolic dysfunction, delayed afterdepolarizations (DADs), and triggered arrhythmias.

This compound is designed to selectively inhibit this pathological late INaL with high potency, while having a minimal effect on the peak INa required for normal cardiac conduction.[2] By blocking the initial trigger—the excessive influx of sodium—eleclazine prevents the subsequent calcium overload, thereby restoring normal ionic homeostasis and protecting cardiac cells from the downstream arrhythmogenic consequences.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of eleclazine and the effects of a similar late INaL inhibitor, ranolazine, on intracellular ion concentrations.

Table 1: Inhibitory Potency of Eleclazine on Cardiac Ion Channels

| Parameter | Species/Cell Type | Condition | IC50 | Reference |

| Late INa (INaL) Inhibition | ||||

| Rabbit Ventricular Myocytes | ATX-II Enhanced | 0.7 µM | [3][4] | |

| Rabbit Ventricular Myocytes | ATX-II Enhanced, Holding Potential -80mV | 0.26 µM | ||

| Rat Atrial Myocytes | ATX-II Activated | 217.2 nM | ||

| Rat Ventricular Myocytes | ATX-II Activated | 179.9 nM | [5] | |

| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes | Use-Dependent Block of INaP | 0.6 µM | [6][7][8] | |

| Peak INa Inhibition | ||||

| Rabbit Ventricular Myocytes | 10 µM Eleclazine | ~10% inhibition at 0.1 Hz | [5] | |

| Rabbit Ventricular Myocytes | 10 µM Eleclazine | ~20% inhibition at 3 Hz | [5] | |

| Other Ion Channels | ||||

| IKr | Rabbit | 14.2 µM | [5] |

ATX-II (Anemone Toxin II) is used to enhance the late sodium current in experimental settings.

Table 2: Effect of Late INaL Inhibition by Ranolazine on Intracellular Ion Concentrations

Note: Direct quantitative data for eleclazine's effect on intracellular sodium and calcium concentrations were not available in the reviewed literature. The following data for ranolazine, a well-characterized late INaL inhibitor with a similar mechanism of action, is presented as a proxy to illustrate the expected downstream effects. This should be interpreted with the understanding that potency and secondary effects may differ between the two compounds.

| Parameter | Species/Cell Type | Condition | Treatment | Effect | Reference |

| Intracellular Na+ ([Na+]i) | Rabbit Ventricular Myocytes | ATX-II (40 nmol/L) | Ranolazine (10 µmol/L) | Significantly blunted the increase in [Na+]i | [6] |

| Diastolic Intracellular Ca2+ ([Ca2+]i) | Rabbit Ventricular Myocytes | ATX-II (40 nmol/L) | Ranolazine (10 µmol/L) | Significantly blunted the increase in diastolic [Ca2+]i | [6] |

| Rat Isolated Perfused Hearts | Ischemia/Reperfusion | Ranolazine (9 µM) | Reduced diastolic [Ca2+]i accumulation | [1] |

Signaling Pathways and Experimental Workflows

Pathophysiological Cascade of Sodium and Calcium Overload

Caption: Pathophysiological cascade leading to sodium and calcium overload in cardiomyocytes.

Mechanism of Action of Eleclazine

Caption: Eleclazine's mechanism of action in preventing cardiac overload.

Experimental Workflow for Measuring Intracellular Calcium

References

- 1. Ranolazine decreases diastolic calcium accumulation caused by ATX-II or ischemia in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ranolazine improves diastolic dysfunction in isolated myocardium from failing human hearts--role of late sodium current and intracellular ion accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Ranolazine on Left Ventricular Dyssynchrony in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

Methodological & Application

Application Notes and Protocols for Eleclazine Hydrochloride Electrophysiology using Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] This sustained component of the sodium current is enhanced in various pathological conditions, such as long QT syndrome type 3 (LQT3), ischemic heart disease, and heart failure, contributing to cardiac arrhythmias.[1][2][3] Eleclazine's selective inhibition of INaL over the peak sodium current (INaP) makes it a promising therapeutic agent for stabilizing cardiac repolarization and suppressing arrhythmias with a reduced risk of proarrhythmic effects associated with non-selective sodium channel blockers.[2][3] These application notes provide detailed protocols for characterizing the electrophysiological effects of eleclazine using the patch-clamp technique.

Mechanism of Action

This compound exerts its antiarrhythmic effects by selectively binding to and inhibiting voltage-gated sodium channels (Nav1.5) that fail to inactivate completely following the initial depolarization of the cardiac action potential.[1] This results in the suppression of the late sodium current (INaL). By reducing the persistent influx of sodium ions during the plateau phase of the action potential, eleclazine helps to prevent intracellular sodium and calcium overload, thereby shortening the action potential duration (APD) and reducing the dispersion of repolarization, which are key factors in the genesis of cardiac arrhythmias.[1][2]

Data Presentation

Table 1: Inhibitory Potency of Eleclazine on Cardiac Ion Currents

| Ion Current | Species/Cell Line | Experimental Conditions | IC50 (µM) | Reference(s) |

| Late INa (INaL) | Rabbit Ventricular Myocytes | ATX-II enhanced, HP -120 mV | 0.7 | [2] |

| Late INa (INaL) | Rabbit Ventricular Myocytes | ATX-II enhanced, HP -80 mV | 0.26 | [4] |

| Late INa (INaL) | Human Nav1.5 in HEK293 cells | 0.62 | [3] | |

| Late INa (INaL) | Rat Atrial Myocytes | ATX-II activated | ~0.2 | [5] |

| Late INa (INaL) | Rat Ventricular Myocytes | ATX-II activated | ~0.2 | [5] |

| Peak INa (INaP) | Rabbit Ventricular Myocytes | HP -120 mV, 0.1 Hz | >10 (8.8% inhibition at 10 µM) | [2] |

| Peak INa (INaP) | Human Nav1.5 in HEK293 cells | 51 | [3] | |

| Use-Dependent Peak INa | hiPSC-derived Cardiomyocytes | 10 Hz | 0.6 | [4][6] |

| IKr (hERG) | Rabbit Ventricular Myocytes | No significant inhibition | [2] |

HP: Holding Potential; ATX-II: Anemone Toxin II; hiPSC: human induced pluripotent stem cell

Table 2: Effects of Eleclazine on Action Potential Parameters

| Preparation | Eleclazine Concentration | Effect on APD | Key Findings | Reference(s) |

| Rabbit Ventricular Myocytes | 1 µM | Shortened ATX-II induced prolongation | Correlated with late INa inhibition | [2] |

| Rabbit Isolated Hearts | 1 µM | Shortened ATX-II induced prolongation of MAPD | Reduced dispersion of repolarization | [2] |

| Failing Rabbit Hearts with Ischemia-Reperfusion | 1 µM | Prolonged APDmin, Decreased APD dispersion | Suppressed Ventricular Fibrillation | [3] |

APD: Action Potential Duration; MAPD: Monophasic Action Potential Duration

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Late Sodium Current (INaL)

This protocol is designed for recording INaL from isolated cardiomyocytes or HEK293 cells stably expressing Nav1.5.

1. Cell Preparation:

-

For primary cardiomyocytes, use standard enzymatic dissociation protocols appropriate for the species of interest.

-

For cell lines, culture and passage according to standard protocols. Harvest cells using a gentle dissociation reagent.

-

Resuspend cells in the external solution and allow them to adhere to glass coverslips in the recording chamber.

2. Solutions:

-

External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers like CsCl are used.

-

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of CsF and EGTA helps to block potassium and calcium currents, respectively.

3. Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 700B with pCLAMP software).

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Maintain the bath temperature at room temperature (~22 °C) or physiological temperature (36-37 °C), as temperature can affect channel kinetics.

4. Voltage-Clamp Protocol:

-

Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).

-

Set the holding potential (HP) to -100 mV or -120 mV to ensure the removal of fast inactivation of sodium channels.

-

Apply a depolarizing pulse to -10 mV for a duration of 300-500 ms. This long depolarization allows for the measurement of the persistent late sodium current after the peak current has inactivated.

-

Repeat the depolarizing pulse at a frequency of 0.1-0.33 Hz to allow for recovery from inactivation between pulses.

-

To enhance the typically small endogenous INaL, a known enhancer such as Anemone Toxin II (ATX-II, 3 nM) can be added to the external solution.

5. Data Analysis:

-

Measure the peak INa as the maximum inward current during the initial phase of the depolarizing pulse.

-

Measure the late INa as the average current during a defined window towards the end of the depolarizing pulse (e.g., the last 100 ms of a 300 ms pulse).

-

To correct for any leak currents, subtract the current remaining after the application of a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX, 30 µM) at the end of the experiment.

-

Generate concentration-response curves for eleclazine's inhibition of INaL and calculate the IC50 value.

Mandatory Visualizations

Caption: Signaling pathway of Eleclazine's therapeutic action.

Caption: Experimental workflow for voltage-clamp analysis.

Caption: Logical relationship of Eleclazine's electrophysiological effects.

References

- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Eleclazine Hydrochloride in Porcine Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using eleclazine hydrochloride in porcine models of cardiac arrhythmia. The following information is synthesized from peer-reviewed research to guide the design and execution of preclinical studies.

Overview of this compound

This compound (formerly known as GS-6615) is a selective inhibitor of the late cardiac sodium current (INa).[1][2] This late current can be enhanced in pathological conditions, contributing to cardiac arrhythmias.[2][3] By selectively targeting the late INa, eleclazine aims to restore normal cardiac electrophysiology with minimal effects on the peak sodium current, which is crucial for normal cardiac conduction.[2][3] Preclinical studies in porcine models have demonstrated its efficacy in suppressing both atrial and ventricular arrhythmias.[1][4]

Dosage and Administration in Porcine Models

Intravenous administration has been the standard route for this compound in porcine arrhythmia studies. The dosages have been selected to achieve plasma concentrations that are clinically relevant.

Table 1: this compound Dosage and Administration in Porcine Arrhythmia Models

| Arrhythmia Model | Dosage | Administration Route & Duration | Key Findings | Reference |

| Atrial Fibrillation (AF) | 0.3 mg/kg and 0.9 mg/kg | Intravenous, over 15 minutes | Suppressed autonomically induced atrial premature beats and atrial fibrillation. | [1] |

| Ventricular Tachycardia (VT) | 0.3 mg/kg | Intravenous, infused over 15 minutes | Reduced the incidence of epinephrine-induced ventricular premature beats, couplets, and 3- to 7-beat VT. | [4][5] |

Experimental Protocols

Porcine Model of Autonomically Induced Atrial Fibrillation

This protocol details a method for inducing atrial fibrillation in a porcine model through autonomic stimulation, providing a platform to test the anti-arrhythmic effects of eleclazine.

3.1.1. Animal Preparation

-

Species: Yorkshire pigs.[1]

-

Anesthesia: Anesthetize the animals. Note: The specific anesthetic regimen should be chosen to have minimal effects on cardiac electrophysiology.

-

Instrumentation: Establish intravenous access for drug administration. In a closed-chest model, place catheters for drug delivery and monitoring.[1]

3.1.2. Induction of Atrial Fibrillation

-

Administer epinephrine intravenously (e.g., 2.0 µg/kg as a bolus over 1 minute).[1]

-

Concurrently, administer acetylcholine via the intrapericardial route (e.g., 0.5-4 mL of a 12.5 mM solution) to induce spontaneous AF.[1]

-

Confirm the onset of AF through electrocardiogram (ECG) monitoring.

3.1.3. Eleclazine Administration and Monitoring

-

For pretreatment studies, infuse this compound (0.3 or 0.9 mg/kg) intravenously over 15 minutes before the induction of arrhythmia.[1]

-

Continuously monitor ECG throughout the experiment to assess the effects of eleclazine on suppressing AF and atrial premature beats.

-

Collect plasma samples to determine eleclazine concentrations. A plasma level of approximately 828 ± 45.8 nM was observed at 120 minutes post-infusion.[1]

Porcine Model of Catecholamine-Induced Ventricular Tachycardia

This protocol describes the induction of ventricular tachycardia using catecholamines to evaluate the efficacy of eleclazine in a ventricular arrhythmia model.

3.2.1. Animal Preparation

-

Species: Yorkshire pigs.[4]

-

Anesthesia and Instrumentation: Follow similar procedures as described for the atrial fibrillation model, ensuring appropriate monitoring of cardiac function.[4]

3.2.2. Induction of Ventricular Tachycardia

-

Induce spontaneous VT by administering a bolus of epinephrine (e.g., 2.0 µg/kg, intravenously over 1 minute).[4]

-

Use intraventricular electrogram recordings to monitor for VT, ventricular premature beats, and T-wave alternans.[4]

3.2.3. Eleclazine Administration and Evaluation

-

Administer this compound (e.g., 0.3 mg/kg) as an intravenous infusion over 15 minutes.[4]

-

Quantify the incidence of ventricular premature beats, couplets, and episodes of VT before and after eleclazine administration.

-

Eleclazine has been shown to reduce the incidence of epinephrine-induced ventricular premature beats and couplets by 51% and 3- to 7-beat VT by 56%.[4]

Visualized Protocols and Mechanisms

Experimental Workflow for Porcine Arrhythmia Models

The following diagram illustrates the general workflow for inducing arrhythmia in a porcine model and testing the effects of eleclazine.

Caption: Experimental workflow for porcine arrhythmia studies.

Proposed Signaling Pathway of Eleclazine's Anti-Arrhythmic Action

This diagram illustrates the mechanism by which eleclazine is believed to exert its anti-arrhythmic effects through the inhibition of the late sodium current.

Caption: Mechanism of action of this compound.

Dose-Response Relationship Logic

The following diagram outlines the logical relationship between increasing doses of eleclazine and the expected therapeutic effect in porcine arrhythmia models.

Caption: Eleclazine dose-response relationship.

References

- 1. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Eleclazine used for? [synapse.patsnap.com]

- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the In Vitro Use of Eleclazine Hydrochloride in iPSC-Derived Cardiomyocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, offering a patient-specific platform for disease modeling, drug discovery, and cardiotoxicity screening.[1] Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[2][3] Under pathological conditions such as ischemia and in certain genetic channelopathies, an increase in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration (APD) and increasing the risk of cardiac arrhythmias.[2] By selectively targeting this late current, Eleclazine offers a promising therapeutic strategy to mitigate these arrhythmogenic effects.[2][4]

These application notes provide a comprehensive guide for the in vitro application of this compound in iPSC-CMs, including its mechanism of action, protocols for cell handling, and methodologies for assessing its electrophysiological effects.

Mechanism of Action

This compound selectively inhibits the late sodium current (INaL) in cardiomyocytes.[2] In normal cardiac physiology, voltage-gated sodium channels open briefly during phase 0 of the action potential, allowing for rapid depolarization. However, a small fraction of these channels can reopen or fail to inactivate completely, giving rise to a sustained or "late" sodium current.[2] In disease states, this late current is often enhanced, contributing to cellular calcium overload and arrhythmogenesis.[2] Eleclazine binds to the inactivated state of the sodium channel, effectively suppressing this aberrant late current with minimal effect on the peak sodium current essential for normal cardiac conduction.[2][3] This selective inhibition helps to restore normal action potential duration and reduce the likelihood of arrhythmias.[3][5]

Signaling Pathway of this compound in iPSC-Cardiomyocytes

Caption: Mechanism of action of Eleclazine in iPSC-cardiomyocytes.

Quantitative Data Presentation

The following table summarizes the reported potency of this compound in iPSC-derived cardiomyocytes. It is important to note that the IC50 values can vary depending on the experimental conditions, such as the stimulation frequency.

| Parameter | Cell Type | Condition | IC50 | Reference |

| Use-Dependent Block of INaP | Human iPSC-CMs | 10 Hz stimulation | 0.6 µM | [6][7][8] |

| Tonic Block of INaP | Human iPSC-CMs | Infrequent pulsing | 2.5 µM | [2] |

Experimental Protocols

Culture and Maintenance of iPSC-Derived Cardiomyocytes

A consistent and healthy culture of iPSC-CMs is fundamental for reliable experimental outcomes.

Materials:

-

Commercially available or in-house differentiated iPSC-CMs

-

Maintenance medium (e.g., RPMI 1640 with B27 supplement)

-

Matrigel- or fibronectin-coated culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions or replate freshly differentiated cells.

-

Plate the cells onto Matrigel- or fibronectin-coated plates at a recommended density to form a confluent monolayer.

-

Culture the iPSC-CMs in a 37°C, 5% CO2 incubator.

-

Replace the maintenance medium every 2-3 days.

-

Allow the cells to mature and exhibit spontaneous, synchronous contractions before initiating experiments (typically 7-10 days post-plating).

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate experimental buffer or culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

Electrophysiological Assessment using Patch-Clamp

Patch-clamp electrophysiology is the gold standard for measuring ion channel currents and action potentials in single cells.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., Tyrode's solution)

-

Internal solution (pipette solution)

-

This compound working solutions

Protocol:

-

Plate iPSC-CMs on glass coverslips suitable for patch-clamp recordings.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a single, spontaneously beating or quiescent iPSC-CM with the patch pipette and form a giga-ohm seal.

-

Establish a whole-cell configuration.

-

For Action Potential Recording (Current-Clamp):

-

Record baseline spontaneous or paced action potentials.

-

Perfuse the chamber with increasing concentrations of this compound.

-

Record changes in action potential parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity.

-

-

For Late Sodium Current Measurement (Voltage-Clamp):

-

Apply a voltage protocol designed to elicit and isolate the late sodium current.

-

Record baseline INaL.

-

Perfuse with various concentrations of this compound to determine the dose-dependent inhibition of INaL and calculate the IC50.

-

Calcium Transient Measurement using Calcium Imaging

Calcium imaging allows for the assessment of intracellular calcium handling, which is closely linked to the electrophysiological activity of cardiomyocytes.

Materials:

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

-

Fluorescence microscope with a high-speed camera

-

This compound working solutions

Protocol:

-

Prepare a loading solution of the calcium indicator (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the iPSC-CMs with the loading solution for 15-30 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Mount the culture plate on the fluorescence microscope.

-

Record baseline spontaneous calcium transients.

-

Apply this compound at various concentrations and record the changes in calcium transient parameters, such as amplitude, duration, and frequency.

Experimental Workflow for Assessing Eleclazine Effects

Caption: General experimental workflow for evaluating Eleclazine in iPSC-CMs.

Conclusion

This compound presents a valuable tool for studying the role of the late sodium current in cardiac electrophysiology using iPSC-derived cardiomyocytes. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of Eleclazine in a human-relevant in vitro system. Adherence to best practices in cell culture and electrophysiological recordings will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cardiac channelopathies and the development of novel antiarrhythmic therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 7. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

Application Notes and Protocols: Preparation of Eleclazine Hydrochloride Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, handling, and storage of Eleclazine hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound is a selective inhibitor of the late cardiac sodium current.[1][2][3] Accurate preparation of stock solutions is the first step in any in vitro or in vivo experiment. The relevant physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 451.83 g/mol | [2][3][4] |

| CAS Number | 1448754-43-5 | [1][2][3][4] |

| Appearance | White to off-white solid | [3] |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 221.32 mM) | [2][4] |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for initial stock solutions, which can then be further diluted to working concentrations.

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.518 mg of the compound.

-

Calculation:

-

Molecular Weight (MW) = 451.83 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * V * MW = 0.010 mol/L * 0.001 L * 451.83 g/mol = 0.004518 g = 4.518 mg

-

-

-

Dissolution:

-

Add the weighed this compound powder to the sterile vial.

-

Add the appropriate volume of DMSO to the vial. For the example above, this would be 1 mL.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, sonication in a water bath for 5-10 minutes or gentle warming of the solution to 37°C can be employed.[2][4] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Aliquoting and Storage:

-

Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

-

This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4]

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Signaling Pathway Context

This compound is a selective inhibitor of the late sodium current (INaL) in cardiomyocytes. The late sodium current is enhanced under various pathological conditions and contributes to increased intracellular sodium, leading to calcium overload and subsequent arrhythmias. By specifically inhibiting INaL, this compound is thought to exert its antiarrhythmic effects.

References

Application Notes and Protocols for Intravenous Infusion of Eleclazine Hydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and intravenous administration of eleclazine hydrochloride (also known as GS-6615) in preclinical animal studies, particularly focusing on cardiovascular research.

Introduction

This compound is a potent and selective inhibitor of the late cardiac sodium current (INaL)[1][2]. Pathological enhancement of the late sodium current is associated with various cardiac arrhythmias, including long QT syndrome type 3 (LQT3), and contributes to ischemia-induced cardiac dysfunction[1][3][4]. By selectively blocking the late INa, eleclazine helps to stabilize cardiac cell membrane potential and reduce intracellular sodium and calcium overload, thereby mitigating the risk of arrhythmias[4]. These characteristics make eleclazine a compound of significant interest in the development of novel anti-arrhythmic therapies.

This document outlines the formulation of this compound for intravenous infusion, provides detailed experimental protocols for its use in porcine and rabbit models of cardiac arrhythmia, and presents key quantitative data from these studies.

Mechanism of Action

Eleclazine selectively inhibits the persistent or late component of the inward sodium current in cardiomyocytes. Under normal physiological conditions, voltage-gated sodium channels inactivate rapidly after depolarization. However, in certain pathological states, a fraction of these channels fails to inactivate completely, giving rise to a sustained late sodium current. This aberrant current leads to an overload of intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. This calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias. Eleclazine's targeted inhibition of the late INa helps to prevent these pathological events.

Mechanism of Action of this compound.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the intravenous administration of this compound.

Table 1: Efficacy of Intravenous this compound in a Porcine Model of Catecholamine-Induced Ventricular Arrhythmias

| Parameter | Control (Epinephrine-induced) | Eleclazine (0.3 mg/kg IV) | Percent Reduction | Reference |

| Ventricular Premature Beats (VPBs) and Couplets (episodes) | 31.3 ± 1.91 | 15.2 ± 5.08 | 51% | [3] |

| 3- to 7-beat Ventricular Tachycardia (VT) (episodes) | 10.8 ± 3.45 | 4.7 ± 3.12 | 56% | [3] |

| Peak T-wave Alternans (TWA) Level (µV) | 217 ± 22.2 | 78 ± 15.3 | 64% | [3] |

Table 2: Efficacy of Intravenous this compound in a Porcine Model of Autonomically Induced Atrial Fibrillation

| Parameter | Eleclazine Dosage | Observation | Reference |

| Epinephrine-induced Atrial Premature Beats (APBs) | 0.9 mg/kg IV | >3-fold reduction | [5] |

| Suppression of Atrial Fibrillation (AF) | 0.3 and 0.9 mg/kg IV | Suppressed AF in all 7 animals tested in at least one episode | [5] |

Table 3: Pharmacokinetic and In Vitro Potency Data for Eleclazine

| Parameter | Value | Species/System | Reference |

| Plasma Concentration | 828 ± 45.8 nM | Pig (at 120 minutes post-infusion) | [5] |

| IC50 for late INa inhibition | 0.72 ± 0.06 µM | Rabbit ventricular myocytes | |

| IC50 for late INa inhibition | 736 ± 67 nM | Pig atrial myocytes | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

This protocol is based on a recommended formulation for in vivo animal studies for compounds with similar solubility characteristics.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% sodium chloride), sterile

-

Sterile vials and syringes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using a vortex mixer and gentle warming or sonication if necessary.

-

-

Prepare the vehicle.

-

Prepare the final infusion solution.

-

Calculate the required volume of the this compound stock solution to achieve the desired final concentration for infusion.

-

Slowly add the stock solution to the prepared vehicle while vortexing to ensure immediate and thorough mixing.

-

The final solution should be clear. If any precipitation is observed, the concentration may be too high for this vehicle composition.

-

-

Sterilization and Storage.

-

The final infusion solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.

-

It is recommended to prepare the infusion solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.

-

Workflow for IV Formulation Preparation.

Protocol 2: Intravenous Infusion of this compound in a Porcine Model of Catecholamine-Induced Arrhythmias

This protocol is adapted from studies investigating the anti-arrhythmic effects of eleclazine in anesthetized pigs[3][5].

Animal Model:

-

Yorkshire pigs (or similar large animal model)

-

Anesthetized and ventilated

Materials:

-

Prepared this compound infusion solution

-

Infusion pump

-

Intravenous catheters

-

ECG recording equipment

-

Epinephrine solution for arrhythmia induction

Procedure:

-

Animal Preparation.

-

Anesthetize the pig according to an approved institutional animal care and use committee (IACUC) protocol.

-

Establish intravenous access for drug administration and monitoring.

-

Set up continuous ECG monitoring.

-

-

Induction of Arrhythmias.

-

Administer a bolus of epinephrine (e.g., 2.0 µg/kg, IV over 1 minute) to induce ventricular arrhythmias[3].

-

Confirm the presence of arrhythmias on the ECG.

-

-

This compound Administration.

-

Data Collection and Analysis.

-

Record ECG data before, during, and after eleclazine infusion.

-

Quantify the incidence and duration of arrhythmias, and measure relevant ECG parameters (e.g., QT interval, T-wave alternans).

-

Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

-

Protocol 3: Intravenous Infusion of this compound in a Rabbit Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on studies evaluating the effects of eleclazine in isolated rabbit hearts[1].

Animal Model:

-

New Zealand White rabbits

-

Langendorff-perfused isolated heart preparation

Materials:

-

Prepared this compound infusion solution (to be added to the perfusate)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

ECG and/or optical mapping recording equipment

Procedure:

-

Heart Isolation and Perfusion.

-

Anesthetize the rabbit and excise the heart according to an approved IACUC protocol.

-

Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer on a Langendorff apparatus.

-

-

Baseline Recordings.

-

Allow the heart to stabilize and record baseline ECG and/or optical mapping data.

-

-

Induction of Ischemia-Reperfusion.

-

Induce regional ischemia by ligating a coronary artery for a specified period (e.g., 60 minutes), followed by reperfusion.

-

-

This compound Administration.

-

Data Collection and Analysis.

-

Continuously record electrophysiological parameters throughout the experiment.

-

Analyze the incidence and duration of arrhythmias, action potential duration, and conduction velocity.

-

Concluding Remarks

This compound demonstrates significant efficacy in suppressing both ventricular and atrial arrhythmias in preclinical animal models. The provided protocols for intravenous formulation and administration serve as a valuable resource for researchers investigating the therapeutic potential of this selective late sodium current inhibitor. Adherence to appropriate animal care and use guidelines is paramount in all experimental procedures.

References

- 1. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Sodium Channel | TargetMol [targetmol.com]

Application Notes and Protocols for Optical Mapping Studies with Eleclazine Hydrochloride in Rabbit Hearts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting optical mapping studies to investigate the electrophysiological effects of Eleclazine hydrochloride (formerly GS-6615) in isolated rabbit hearts. Eleclazine is a potent and selective inhibitor of the late sodium current (INa-L), a key target in the development of anti-arrhythmic therapies.[1][2][3]

Introduction to Eleclazine and its Mechanism of Action

Eleclazine is an investigational drug that selectively targets and inhibits the late component of the sodium current (INa-L) in cardiomyocytes.[3] Under normal physiological conditions, the INa-L is small; however, in pathological states such as Long QT Syndrome Type 3 (LQT3), heart failure, and myocardial ischemia, this current is enhanced, leading to intracellular sodium and calcium overload.[3][4] This overload can prolong the action potential duration (APD), increase the dispersion of repolarization, and trigger cardiac arrhythmias.[1][2] By inhibiting the INa-L, Eleclazine helps to normalize the cardiac action potential, reduce cellular calcium overload, and suppress arrhythmogenesis without significantly affecting the peak sodium current, which is crucial for normal cardiac conduction.[1][2][3]

Key Applications in Rabbit Heart Models

Optical mapping studies in rabbit hearts are instrumental for several key applications in the preclinical evaluation of Eleclazine:

-

Assessment of Anti-Arrhythmic Efficacy: Evaluating the ability of Eleclazine to suppress ventricular tachyarrhythmias (VT) and fibrillation (VF) in models of enhanced INa-L.[1][2]

-

Action Potential Duration (APD) Modulation: Quantifying the effect of Eleclazine on APD and its spatial dispersion across the epicardium.[1][5][6]

-

Conduction Velocity (CV) Analysis: Measuring the impact of Eleclazine on cardiac conduction under baseline and paced conditions.

-

Calcium Transient (CaT) Dynamics: Investigating the influence of Eleclazine on intracellular calcium handling.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of Eleclazine (GS-6615) on key electrophysiological parameters in rabbit cardiac preparations as reported in published studies.

| Parameter | Model | Eleclazine (GS-6615) Concentration | Effect | Reference |

| Late INa Inhibition (IC50) | ATX-II enhanced rabbit ventricular myocytes | 0.7 µM | Potent inhibition of the enhanced late sodium current. | [1][2] |

| Action Potential Duration at 90% Repolarization (APD90) | ATX-II treated rabbit ventricular myocytes | 0.1 - 1 µM | Concentration-dependent shortening of prolonged APD. | [1] |

| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | ATX-II treated isolated rabbit hearts | 0.1, 0.3 µM | Significant shortening of the prolonged MAPD. | [1] |

| Ventricular Tachycardia (VT) Incidence | ATX-II treated isolated rabbit hearts | 0.1 - 1 µM | Reduction in the incidence of ventricular tachyarrhythmias. | [1] |

| Ventricular Refractory Period | Langendorff-perfused rabbit hearts | 1.4 µM | Prolongation of the ventricular refractory period. | [7] |

| Ventricular Fibrillation (VF) Dominant Frequency | Langendorff-perfused rabbit hearts | 1.4 µM | Diminished dominant frequency during VF. | [7] |

| APD Dispersion | Failing rabbit hearts with ischemia-reperfusion injury | 1 µM | Reduction in APD dispersion. | [5][6] |

Experimental Protocols

Protocol 1: Langendorff Perfusion of Rabbit Hearts

This protocol describes the standard procedure for isolating and perfusing a rabbit heart for optical mapping studies.

Materials:

-

New Zealand White rabbits (2-3 kg)

-

Heparin (1000 IU/kg)

-

Sodium pentobarbital (50 mg/kg)

-

Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2

-

Langendorff perfusion system

-

Pacing electrodes

-

Temperature probe

Procedure:

-